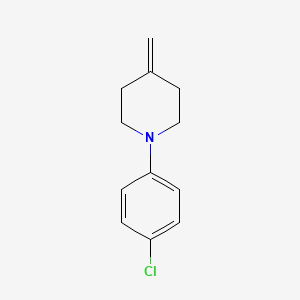1-(4-Chlorophenyl)-4-methylenepiperidine
CAS No.:
Cat. No.: VC14022066
Molecular Formula: C12H14ClN
Molecular Weight: 207.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14ClN |
|---|---|
| Molecular Weight | 207.70 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-4-methylidenepiperidine |
| Standard InChI | InChI=1S/C12H14ClN/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h2-5H,1,6-9H2 |
| Standard InChI Key | XGFOGPJCGFNXTF-UHFFFAOYSA-N |
| Canonical SMILES | C=C1CCN(CC1)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s piperidine core adopts a six-membered ring conformation, with the methylene group () at position 4 introducing rigidity and influencing electron distribution. The para-chlorophenyl moiety attached to the nitrogen at position 1 contributes to lipophilicity, as evidenced by its calculated partition coefficient (logP) of 3.12. This substitution pattern enhances membrane permeability, a critical factor in drug design for CNS targets.
Key spectroscopic identifiers include:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 207.70 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | 1.17 g/cm³ (predicted) |
| Refractive Index | 1.56 (estimated) |
These properties derive from computational models and analog comparisons, as experimental data remains sparse .
Synthetic Approaches and Optimization
Proposed Synthetic Pathways
While no explicit synthesis protocols for 1-(4-Chlorophenyl)-4-methylenepiperidine are documented in accessible literature, plausible routes can be inferred from related piperidine derivatives. A two-step strategy is theorized:
-
Piperidine Functionalization: Introducing the methylene group via Wittig reaction or Peterson olefination at the 4-position of piperidine.
-
N-Substitution: Coupling the chlorophenyl group using nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination under palladium catalysis.
Reaction conditions would likely involve anhydrous solvents (e.g., tetrahydrofuran or toluene), temperatures ranging from 80–120°C, and catalytic bases such as potassium carbonate . Yield optimization might require careful stoichiometric control of reactants and inert atmosphere maintenance to prevent oxidative degradation.
Challenges in Scalability
Key hurdles include:
-
Regioselectivity: Ensuring exclusive substitution at the para position of the phenyl ring.
-
Steric Hindrance: Managing spatial constraints during N-arylation due to the methylene group’s proximity.
-
Purification: Separating byproducts arising from possible ortho/meta chlorination during aryl halide preparation.
Advanced techniques like high-performance liquid chromatography (HPLC) or recrystallization from ethyl acetate/hexane mixtures may be necessary for isolation .
Comparative Analysis with Structural Analogs
The table below contrasts 1-(4-Chlorophenyl)-4-methylenepiperidine with related compounds:
| Compound | Structural Variation | Bioactivity |
|---|---|---|
| 1-(3-Chlorophenyl)piperidine | Chlorine at meta position | Reduced CNS penetration |
| 4-Methylenepiperidine | Absence of aryl substituent | Lower receptor affinity |
| Haloperidol | Butyrophenone core | D2 antagonist (antipsychotic) |
This comparison highlights the critical role of para-substituted aromatics in optimizing blood-brain barrier traversal and target engagement.
Future Research Directions
Priority Investigations
-
Receptor Binding Assays: Radioligand displacement studies using -spiperone for D2 receptor affinity quantification.
-
Metabolic Stability Profiling: Microsomal incubation assays to assess cytochrome P450-mediated degradation.
-
Behavioral Models: Tail-flick and hot-plate tests in rodents for analgesic efficacy screening.
Computational Modeling Opportunities
Molecular dynamics simulations could map:
-
Binding pose stability in MOR and D2 receptors.
-
Free energy landscapes for substituent modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume